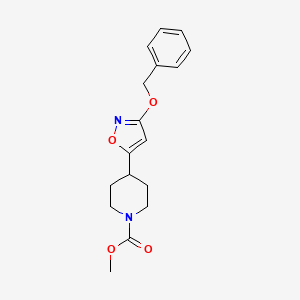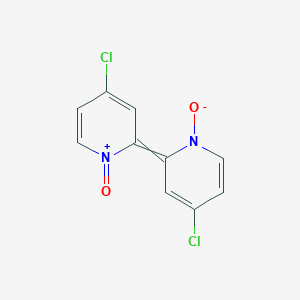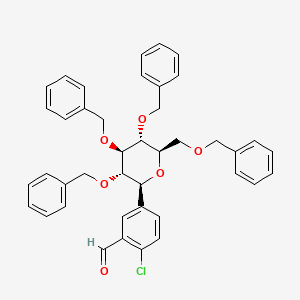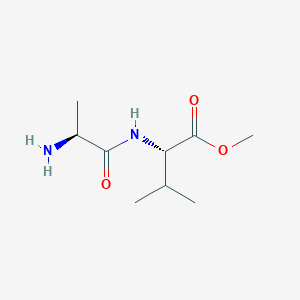![molecular formula C8H10FNO B3287287 N-[1-(4-fluorophenyl)ethyl]hydroxylamine CAS No. 84271-13-6](/img/structure/B3287287.png)
N-[1-(4-fluorophenyl)ethyl]hydroxylamine
Übersicht
Beschreibung
N-[1-(4-fluorophenyl)ethyl]hydroxylamine is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to an ethyl group, and a hydroxylamine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-fluorophenyl)ethyl]hydroxylamine typically involves the reaction of 4-fluorophenyl ethylamine with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more advanced techniques, such as continuous flow reactors or large-scale batch reactors, to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: N-[1-(4-fluorophenyl)ethyl]hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of this compound oxide.
Reduction: Reduction products may include N-[1-(4-fluorophenyl)ethyl]amine.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-fluorophenyl)ethyl]hydroxylamine has found applications in several scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which N-[1-(4-fluorophenyl)ethyl]hydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The hydroxylamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
N-[1-(3-fluorophenyl)ethyl]hydroxylamine: Similar structure with a different position of the fluorine atom on the phenyl ring.
N-[1-(4-chlorophenyl)ethyl]hydroxylamine: Similar structure with a chlorine atom instead of fluorine.
N-[1-(4-methoxyphenyl)ethyl]hydroxylamine: Similar structure with a methoxy group instead of fluorine.
Uniqueness: N-[1-(4-fluorophenyl)ethyl]hydroxylamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the importance of this compound in various scientific and industrial applications
Eigenschaften
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-6,10-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGVTTIVLBBJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoxazole,2-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-](/img/structure/B3287212.png)






![4-Methyl-2,3-diphenylbenzo[b]thiophene](/img/structure/B3287267.png)
![1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile](/img/structure/B3287277.png)



![2-Amino-thiazolo[4,5-f]quinoxaline-7,8-diol](/img/structure/B3287298.png)
